Cas no 46170-85-8 (6-tert-butyl-2,3-dimethylphenol)

6-tert-Butyl-2,3-dimethylphenol is a sterically hindered phenolic compound commonly utilized as an antioxidant and stabilizer in industrial applications. Its molecular structure, featuring tert-butyl and methyl substituents, enhances its effectiveness in inhibiting oxidative degradation processes. This compound is particularly valued for its thermal stability and ability to scavenge free radicals, making it suitable for use in polymers, lubricants, and fuels. Its low volatility and compatibility with various matrices contribute to prolonged material lifespan under oxidative stress. Additionally, it exhibits minimal impact on color or physical properties of treated materials, ensuring performance without compromising quality. The compound is typically employed where long-term oxidative resistance is critical.
6-tert-butyl-2,3-dimethylphenol structure
46170-85-8 structure
Product Name:6-tert-butyl-2,3-dimethylphenol
CAS No:46170-85-8
MF:C12H18O
MW:178.270723819733
MDL:MFCD24713484
CID:930259
PubChem ID:170766
Update Time:2025-05-23

6-tert-butyl-2,3-dimethylphenol Chemical and Physical Properties

Names and Identifiers

    • 6-tert-butyl-2,3-xylenol
    • 6-tert-butyl-2,3-dimethylphenol
    • 6-(1,1-Dimethylethyl)-2,3-dimethylphenol
    • tert-Butylxylenol
    • EINECS 256-257-6
    • 2-tert.-butyl-5,6-dimethylphenol
    • 2,3-Dimethyl-6-tert-butylphenol
    • SCHEMBL144172
    • DTXSID60885895
    • 46170-85-8
    • EN300-26286732
    • 6-tert.-butyl-2,3-dimethylphenol
    • NS00059196
    • Phenol, 6-(1,1-dimethylethyl)-2,3-dimethyl-
    • 2,3-dimethyl-6-t-butylphenol
    • MDL: MFCD24713484
    • Inchi: 1S/C12H18O/c1-8-6-7-10(12(3,4)5)11(13)9(8)2/h6-7,13H,1-5H3
    • InChI Key: SIINAHBZNVOMMM-UHFFFAOYSA-N
    • SMILES: OC1C(C)=C(C)C=CC=1C(C)(C)C

Computed Properties

  • Exact Mass: 178.135765193g/mol
  • Monoisotopic Mass: 178.135765193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 0.952±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 253.7±9.0 ºC (760 Torr),
  • Flash Point: 113.9±8.4 ºC,
  • Solubility: Very slightly soluble (0.21 g/l) (25 º C),

6-tert-butyl-2,3-dimethylphenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26286732-1g
6-tert-butyl-2,3-dimethylphenol
46170-85-8 95%
1g
$1357.0 2023-09-14
Enamine
EN300-26286732-5g
6-tert-butyl-2,3-dimethylphenol
46170-85-8 95%
5g
$3935.0 2023-09-14
Enamine
EN300-26286732-10g
6-tert-butyl-2,3-dimethylphenol
46170-85-8 95%
10g
$5837.0 2023-09-14
Enamine
EN300-26286732-0.05g
6-tert-butyl-2,3-dimethylphenol
46170-85-8 95%
0.05g
$315.0 2024-06-18
Enamine
EN300-26286732-0.1g
6-tert-butyl-2,3-dimethylphenol
46170-85-8 95%
0.1g
$470.0 2024-06-18
Enamine
EN300-26286732-0.25g
6-tert-butyl-2,3-dimethylphenol
46170-85-8 95%
0.25g
$672.0 2024-06-18
Enamine
EN300-26286732-0.5g
6-tert-butyl-2,3-dimethylphenol
46170-85-8 95%
0.5g
$1058.0 2024-06-18
Enamine
EN300-26286732-1.0g
6-tert-butyl-2,3-dimethylphenol
46170-85-8 95%
1.0g
$1357.0 2024-06-18
Enamine
EN300-26286732-2.5g
6-tert-butyl-2,3-dimethylphenol
46170-85-8 95%
2.5g
$2660.0 2024-06-18
Enamine
EN300-26286732-5.0g
6-tert-butyl-2,3-dimethylphenol
46170-85-8 95%
5.0g
$3935.0 2024-06-18

Additional information on 6-tert-butyl-2,3-dimethylphenol

Recent Advances in the Study of 6-tert-butyl-2,3-dimethylphenol (CAS: 46170-85-8) in Chemical Biology and Pharmaceutical Research

The compound 6-tert-butyl-2,3-dimethylphenol (CAS: 46170-85-8), a derivative of phenol with tert-butyl and methyl substituents, has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activities, and potential industrial applications.

Recent studies have highlighted the antioxidant properties of 6-tert-butyl-2,3-dimethylphenol, which are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. These properties make it a promising candidate for the development of novel antioxidants in pharmaceuticals and food preservation. Furthermore, its structural analogs have been explored for their potential anti-inflammatory and anticancer activities, opening new avenues for drug discovery.

In terms of synthesis, advancements have been made in optimizing the yield and purity of 6-tert-butyl-2,3-dimethylphenol through catalytic processes. A 2023 study demonstrated the efficacy of using heterogeneous catalysts in the alkylation of 2,3-dimethylphenol, achieving higher selectivity and reduced environmental impact. These improvements are critical for scaling up production while maintaining cost-effectiveness and sustainability.

From a mechanistic perspective, molecular docking studies have revealed that 6-tert-butyl-2,3-dimethylphenol interacts with key enzymes involved in oxidative stress pathways, such as NADPH oxidase and superoxide dismutase. These interactions provide a molecular basis for its observed biological effects and suggest potential targets for further pharmacological development.

Despite these promising findings, challenges remain in the clinical translation of 6-tert-butyl-2,3-dimethylphenol. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through comprehensive preclinical studies. Recent efforts have focused on derivatization strategies to enhance its pharmacokinetic properties while retaining its biological activity.

In conclusion, 6-tert-butyl-2,3-dimethylphenol represents a versatile compound with significant potential in pharmaceutical and chemical applications. Ongoing research continues to uncover its multifaceted roles, from antioxidant and anti-inflammatory agent to a building block for more complex therapeutic molecules. Future studies should prioritize translational research to bridge the gap between laboratory findings and clinical applications.

Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.